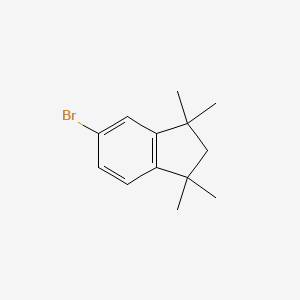
5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
描述
5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C13H17Br and a molecular weight of 253.18 g/mol . This compound is characterized by the presence of a bromine atom attached to the indene ring system, which is further substituted with four methyl groups. The indene structure is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring, making it an important scaffold in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the bromination of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene.
科学研究应用
5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: has several applications in scientific research, including:
Medicine: Investigated for its potential pharmacological properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions and the nature of the nucleophile. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-1-methylene-2,3-dihydro-1H-indene: Contains a methylene group instead of the tetramethyl substitution, leading to different reactivity and applications.
1,1,3,3-Trimethyl-3-phenylindane:
Uniqueness
- The presence of the bromine atom in 5-Bromo-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene makes it a versatile intermediate for further functionalization through substitution reactions.
- The tetramethyl substitution provides steric hindrance, influencing the compound’s reactivity and stability.
属性
IUPAC Name |
5-bromo-1,1,3,3-tetramethyl-2H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-12(2)8-13(3,4)11-7-9(14)5-6-10(11)12/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJBXUASIJDKNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=CC(=C2)Br)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


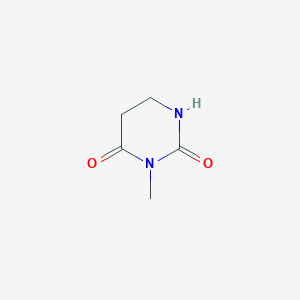
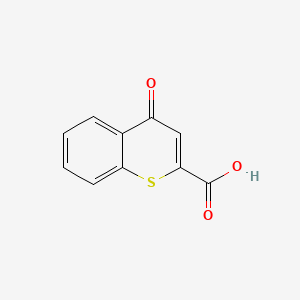
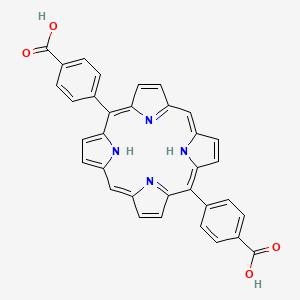
![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)
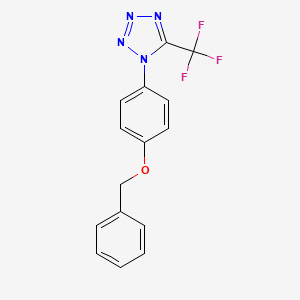
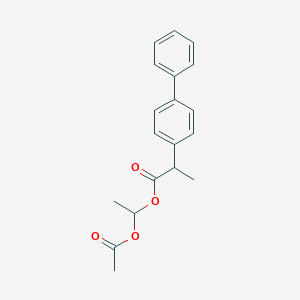
![(S)-tert-Butyl 3-formyl-1-oxa-4-azaspiro[4.5]decane-4-carboxylate](/img/structure/B3323713.png)
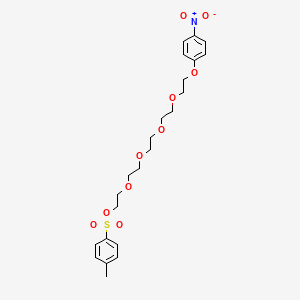
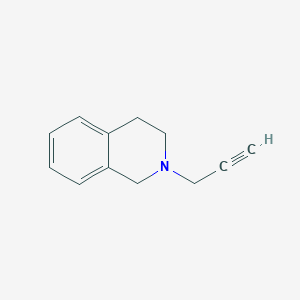
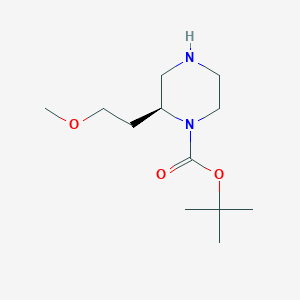
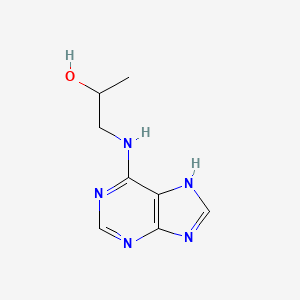
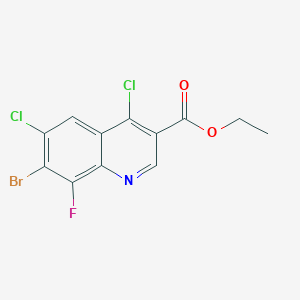
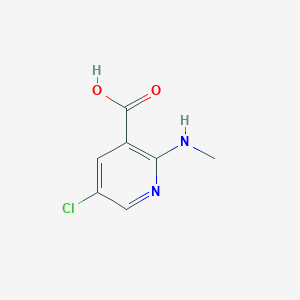
![2-[Bis(3-aminopropyl)amino]ethanol](/img/structure/B3323761.png)
